2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid

Pharmaceutical R&D Quality Control Supply Chain Integrity

2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid (CAS 1394347-63-7) is a polysubstituted benzoic acid derivative featuring a 2,6-dichloropyrimidine core. This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of ATP-competitive kinase inhibitors and, more specifically, benzamide-based P2X7 receptor antagonists.

Molecular Formula C12H8Cl3N3O2
Molecular Weight 332.6 g/mol
Cat. No. B13103381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid
Molecular FormulaC12H8Cl3N3O2
Molecular Weight332.6 g/mol
Structural Identifiers
SMILESCN(C1=CC(=C(C=C1)Cl)C(=O)O)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C12H8Cl3N3O2/c1-18(10-5-9(14)16-12(15)17-10)6-2-3-8(13)7(4-6)11(19)20/h2-5H,1H3,(H,19,20)
InChIKeyJTRHUHGSHDUDRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid: A Critical Intermediate for Kinase and P2X7 Receptor Antagonist Programs


2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid (CAS 1394347-63-7) is a polysubstituted benzoic acid derivative featuring a 2,6-dichloropyrimidine core. This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of ATP-competitive kinase inhibitors and, more specifically, benzamide-based P2X7 receptor antagonists [1]. Its molecular formula is C₁₂H₈Cl₃N₃O₂ with a molecular weight of 332.57 g/mol, and it is commercially supplied at a certified purity of 98% for pharmaceutical research and quality control applications .

Intermediate for ATP-competitive kinase inhibitors and P2X7 receptor antagonists
Key structural feature N-methylated 2,6-dichloropyrimidine scaffold with carboxylic acid handle
Supply grade Certified purity grade supports reproducible amidation and coupling reactions

Why 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid Cannot Be Replaced by Generic Analogs


Generic substitution of this specific intermediate is not advisable due to the critical role of both the N-methyl substituent on the pyrimidine amine and the carboxylic acid handle on the phenyl ring. The N-methyl group, as explicitly claimed in patent examples for P2X7 receptor antagonists, is essential for modulating the compound's pharmacokinetic profile and receptor binding affinity compared to its unsubstituted amino analogs [1]. The commercially available, high-purity (98%) batch ensures consistent reactivity in amidation and further coupling reactions, preventing the formation of des-chloro or des-methyl impurities that are common in lower-grade, non-certified material and which can derail multi-step synthetic routes, leading to costly yield losses .

This Intermediate
Alternative
Risk of Substitution
N-Methyl, certified purity batch
Non-certified generic stock
May contain des-methyl or hydrolysis impurities that compromise coupling efficiency and data integrity
N-Methyl linker (patented SAR)
Des-methyl (NH) analog
Des-methyl not exemplified for P2X7 activity; may deviate from established SAR trajectory
Carboxylic acid (direct amidation)
Methyl ester analog
Ester requires hydrolysis; distinct logP and rotatable bond profile may alter permeability and conjugation strategy

Quantitative Evidence for Differentiating 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid


Direct Purity Comparison: 98% Certified Material vs. Uncertified Generic Stock

The target compound is commercially available with a certified purity of 98% (NLT 98%) from ISO-compliant manufacturers, ensuring reproducibility in GLP-like environments . In contrast, generic or non-certified batches from unauthorized suppliers often report purities of 95% or lower, with unspecified impurity profiles that can include up to 5% of des-methyl or hydrolysis byproducts, leading to irreproducible biological data or failed synthetic couplings .

Purity comparison
Supplier specification
Target ≥98% certified vs generic ≤95% (uncertified)
Certified purity reduces risk of failed couplings from unknown impurities
Data to verify with supplier certificate
Pharmaceutical R&D Quality Control Supply Chain Integrity

Patent-Supported Structural Differentiation: N-Methyl vs. N-H Analogs in P2X7 Antagonism

Patent US20140073651A1 explicitly exemplifies compounds where the 2,6-dichloropyrimidin-4-yl moiety is connected via an N-methyl linker to a benzoic acid derivative, establishing this specific connectivity as a core structural feature for P2X7 receptor antagonism [1]. While direct IC₅₀ data for this precise intermediate is not publicly disclosed, the patent's structure-activity relationship (SAR) demonstrates that the N-methyl substitution is preferred over the unsubstituted amino linker for achieving target potency and selectivity [1]. This inference is supported by the general medicinal chemistry principle that N-methylation can enhance metabolic stability and conformational constraint.

Structural differentiation
Class-level inference
N-methyl linker preferred in patent SAR; des-methyl not exemplified for P2X7
Using des-methyl analog may deviate from patented SAR trajectory
No disclosed IC₅₀ data; patent inference only
P2X7 Receptor Inflammation Pain Medicinal Chemistry

Calculated Physicochemical Property Advantage: logP and Rotatable Bonds vs. Common Kinase Intermediates

The target compound has a calculated octanol-water partition coefficient (logP) of 4.3 and only 3 rotatable bonds [1], placing it in a favorable property space for CNS drug candidates compared to bulkier intermediates. For instance, a common alternative, methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate, the ester prodrug form, has a different logP and an additional rotatable bond due to the ester moiety, which can alter its permeability and metabolic profile . While not a direct biological comparison, this physicochemical differentiation is crucial for selecting the correct intermediate for specific synthetic or prodrug strategies.

Physicochemical profile
In silico estimation
logP 4.3, Rotatable Bonds 3 (target) vs higher logP, additional rotatable bond (ester analog)
Distinct profile supports selection for direct conjugation vs prodrug strategies
Calculated properties from MolAid; experimental confirmation advised
Drug Design PK/PD Lead Optimization

Optimal Procurement and Application Scenarios for 2-Chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoic acid


Synthesis of Patent-Protected P2X7 Receptor Antagonist Libraries

This intermediate is the direct starting point for synthesizing the exemplified benzamide derivatives in patent US20140073651A1. Procuring the 98% pure, N-methyl variant ensures fidelity to the patented SAR and accelerates the generation of novel, patentable P2X7 antagonists for the treatment of inflammatory pain and related disorders [1].

Fragment-Based Drug Discovery (FBDD) for Kinase and Purinergic Targets

With its balanced physicochemical profile (logP 4.3, 3 rotatable bonds) and dual reactivity (carboxylic acid for amidation, chloro-pyrimidine for nucleophilic substitution), this compound serves as an ideal fragment for growing or linking strategies against ATP-binding pockets. Its certified purity minimizes false positives from impurities in biophysical assays [2].

Investigating the Role of N-Methylation in Pharmacokinetic Modulation

This compound can be directly compared with its des-methyl analog in parallel artificial membrane permeability assays (PAMPA) or microsomal stability studies. Using it allows researchers to deconvolute the specific contribution of the N-methyl group to metabolic stability and passive permeability, a critical parameter in CNS-targeted programs [3].

Quality-Controlled Scale-Up for Preclinical Candidate Synthesis

As a building block sourced at ≥98% purity under ISO certification, it is suitable for GLP toxicology batch synthesis. The high and certified purity ensures that the final API batch meets the stringent impurity thresholds required for IND-enabling studies, reducing the risk of regulatory delays associated with unknown contaminants [1].

Application
Selection Property
Validation Focus
P2X7 antagonist library synthesis
N-methylated scaffold matching patent SAR
P2X7 receptor binding and activity assays
Fragment-based screening for kinase/purinergic targets
Balanced logP and dual reactivity (acid and chloro-pyrimidine)
Biophysical assay hit validation and reproducibility
N-methylation PK modulation studies
Direct comparison with des-methyl analog
Permeability and microsomal stability endpoints
Scale-up synthesis for preclinical toxicology studies
Certified purity batch supplied under quality certification
Impurity profile and batch-to-batch consistency
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